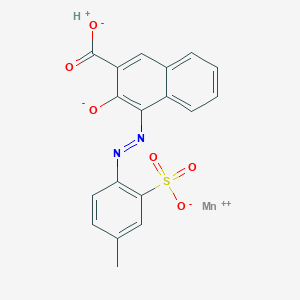
Einecs 274-148-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Calcium sulfonate is widely used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of sulfur trioxide or oleum as sulfonating agents. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, calcium sulfonate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of alkylbenzenes in the presence of a catalyst, followed by neutralization with calcium hydroxide. The product is then purified and concentrated to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted sulfonates.
Applications De Recherche Scientifique
Calcium sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a lubricant additive, corrosion inhibitor, and detergent in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium sulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular signaling pathways by interacting with specific receptors and enzymes. In industrial applications, it acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium sulfonate
- Magnesium sulfonate
- Sodium sulfonate
Comparison
Calcium sulfonate is unique due to its high thermal stability and excellent lubricating properties. Compared to barium sulfonate, it is less toxic and more environmentally friendly. Magnesium sulfonate has similar properties but is less effective as a lubricant additive. Sodium sulfonate is more soluble in water but has lower thermal stability compared to calcium sulfonate .
Propriétés
Numéro CAS |
69847-36-5 |
|---|---|
Formule moléculaire |
C18H12MnN2O6S |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
hydron;manganese(2+);4-[(4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
YNTQMNBONRIZCJ-UHFFFAOYSA-L |
SMILES canonique |
[H+].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


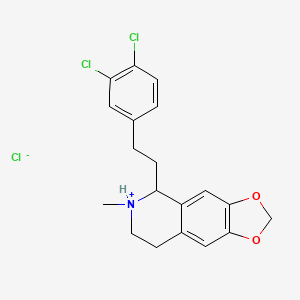
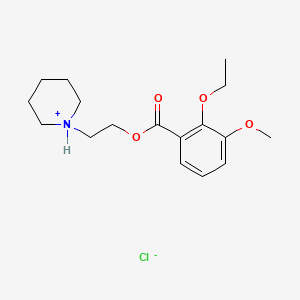
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
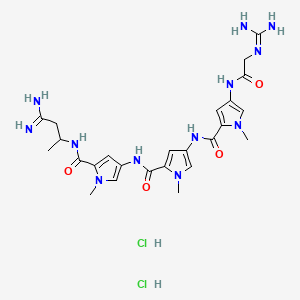

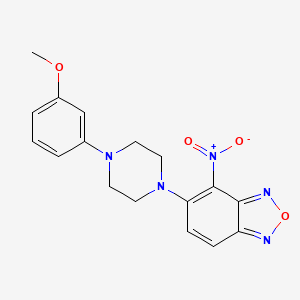
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
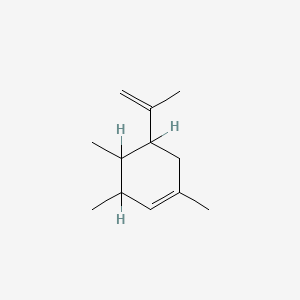

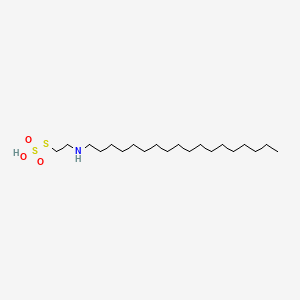
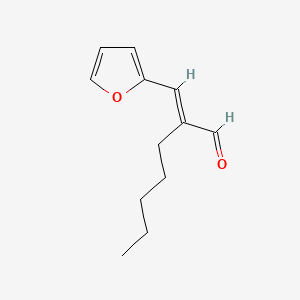
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
